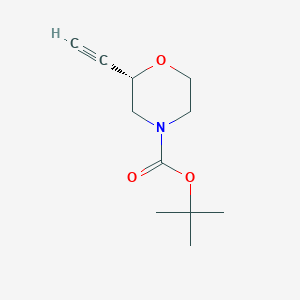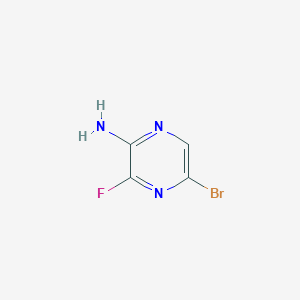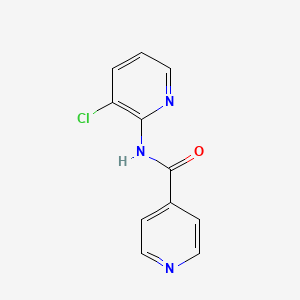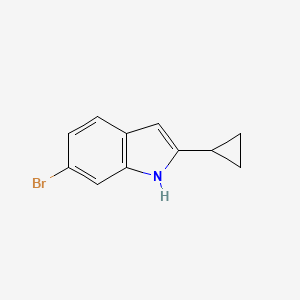![molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7](/img/structure/B6618833.png)
9-methyl-1,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9-methyl-1,9-diazaspiro[5.5]undecane” is a compound that belongs to the class of 1,9-diazaspiro[5.5]undecanes . These compounds have been investigated in a broad range of medicinal applications . The compound has a molecular weight of 168.28 .
Synthesis Analysis
The synthesis of 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes, has been discussed in various studies . For instance, one study reported a route that allowed the synthesis of 4,5-benzene-fused 1,9-diazaspiro[5.5]undecane core with three variation points: in the condensed aryl group and at positions 1 and 9 .
Molecular Structure Analysis
The structurally simplified m-methylphenyl analog displayed binding affinity in the high-nanomolar range . This suggests that the molecular structure of these compounds plays a crucial role in their bioactivity.
Chemical Reactions Analysis
The chemical reactions involving 1,9-diazaspiro[5.5]undecanes have been explored in several studies . For example, one study reported the synthesis of a library of compounds using a methodology that optimized the binding affinity of these antagonists .
Physical And Chemical Properties Analysis
The compound “9-methyl-1,9-diazaspiro[5.5]undecane” has a molecular weight of 168.28 . More detailed physical and chemical properties can be found in databases like PubChem .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Applications
Synthesis Techniques
The development of synthetic methodologies for benzimidazoles, quinoxalines, and benzo(1,5)diazepines involves condensation reactions of o-phenylenediamines with different electrophilic reagents. These compounds are significant due to their wide range of biological applications, showcasing the importance of synthetic versatility in medicinal chemistry (Ibrahim, 2011).
Antimicrobial Agents
Certain non-chemotherapeutic compounds, including neurotropic ones like phenothiazines, have been sporadically investigated for their antimicrobial properties. These studies highlight the potential of non-antibiotics in managing microbial infections, suggesting a broader scope of application for synthetic compounds in antimicrobial therapy (Kristiansen & Amaral, 1997).
Phytoremediation Enhancement
Research indicates that the efficiency of phytoremediation, a plant-based technology for remediating heavy metal pollution, can be enhanced with the assistance of diazotrophs. These bacteria facilitate metal bioavailability through methylation, chelation, and redox reactions, underscoring the interplay between synthetic compounds and biological systems for environmental remediation (Ullah et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 9-Methyl-1,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of GABA receptor, a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
9-Methyl-1,9-diazaspiro[5.5]undecane acts as a potent competitive antagonist of the GABAAR . This means it competes with GABA for the same binding site on the GABAAR, thereby reducing the receptor’s response to GABA. This antagonistic action can modulate the inhibitory effects of GABA in the nervous system.
Pharmacokinetics
The pharmacokinetic properties of 9-Methyl-1,9-diazaspiro[5Similar compounds have been reported to showlow cellular membrane permeability , which could impact their absorption, distribution, metabolism, and excretion (ADME) properties. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 9-Methyl-1,9-diazaspiro[5.5]undecane’s action are likely related to its antagonistic effect on GABAAR. By reducing the receptor’s response to GABA, it could potentially modulate various processes regulated by GABAergic signaling. For instance, it has been suggested that similar compounds could rescue the inhibition of T cell proliferation , indicating potential immunomodulatory effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-methyl-1,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTVWCGHORKNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCN2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-1,9-diazaspiro[5.5]undecane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)



![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)





![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)
